Anti-Inflammatory Activity: Class-Level Evidence from 4-Chlorophenyl Quinoline-2-carboxylate (Direct Aryl Ester Analog)
No direct anti-inflammatory assay data exist for 2-(4-chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (380342-82-5). However, the structurally related 4-chlorophenyl quinoline-2-carboxylate (compound 3f, lacking the oxoethyl linker) demonstrated significant anti-inflammatory activity in an in vitro inflammatory model [1]. The phenacyl ester of 380342-82-5 introduces a ketone carbonyl absent in 3f, which may alter both potency and pharmacokinetics; the 4-chlorophenyl substituent is conserved. This is class-level inference only and should not be interpreted as direct evidence of anti-inflammatory activity for 380342-82-5.
| Evidence Dimension | In vitro anti-inflammatory activity (qualitative assessment) |
|---|---|
| Target Compound Data | No direct data available for 380342-82-5 |
| Comparator Or Baseline | 4-Chlorophenyl quinoline-2-carboxylate (3f): showed significant anti-inflammatory activity (qualitative; exact % inhibition and model not specified in accessible abstract) |
| Quantified Difference | Cannot be calculated; target compound lacks direct assay data |
| Conditions | In vitro anti-inflammatory assay (Fazal et al. 2015); specific enzyme/cell target not specified in accessible abstract |
Why This Matters
The conserved 4-chlorophenyl-quinoline-2-carboxylate core in both compounds suggests that 380342-82-5 represents a rational scaffold for anti-inflammatory screening, but users must independently verify activity for the phenacyl ester.
- [1] Fazal, E., Pushpa, S. M., Naidu, K. A., Maheshwaraiah, A., Nagarajan, S., & Sudha, B. S. (2015). Microwave Assisted Synthesis And Biological Evaluation Of Potential Quinoline-2-Carboxylates Of Aromatic Compounds. Indo American Journal of Pharmaceutical Research, 5(2), 625–634. View Source
